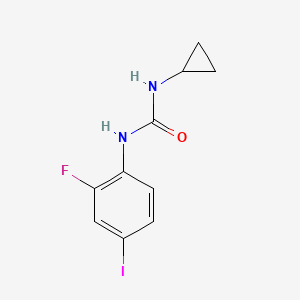

1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-cyclopropyl-3-(2-fluoro-4-iodophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FIN2O/c11-8-5-6(12)1-4-9(8)14-10(15)13-7-2-3-7/h1,4-5,7H,2-3H2,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAJDOJAFIZOJMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)NC2=C(C=C(C=C2)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FIN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20732730 | |

| Record name | N-Cyclopropyl-N'-(2-fluoro-4-iodophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20732730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871700-18-4 | |

| Record name | N-Cyclopropyl-N′-(2-fluoro-4-iodophenyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871700-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclopropyl-N'-(2-fluoro-4-iodophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20732730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: N-Cyclopropyl-N'-(2-fluoro-4-iodophenyl)urea

The following technical guide provides an in-depth analysis of N-Cyclopropyl-N'-(2-fluoro-4-iodophenyl)urea (CAS: 871700-18-4).

Editorial Note: While often confused with early MEK inhibitors like PD184352 due to structural similarities (the halogenated aniline moiety), this urea derivative is distinct. It serves as the critical pharmacophore and advanced intermediate for the blockbuster MEK inhibitor Trametinib (GSK1120212) . This guide focuses on its physicochemical properties, synthetic production, and its structural role in allosteric kinase inhibition.

The Trametinib Scaffold: Synthesis, Properties, and Allosteric Binding Mechanics

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

This compound represents a "privileged structure" in kinase inhibitor chemistry, specifically designed to occupy the hydrophobic allosteric pocket adjacent to the ATP-binding site in MEK1/2 enzymes. The combination of the iodine atom (a large, lipophilic halogen) and the urea linker creates a high-affinity anchor point.

Core Data Matrix

| Property | Value / Description |

| CAS Number | 871700-18-4 |

| IUPAC Name | 1-cyclopropyl-3-(2-fluoro-4-iodophenyl)urea |

| Molecular Formula | |

| Molecular Weight | 320.10 g/mol |

| Physical State | White to off-white crystalline solid |

| LogP (Predicted) | ~3.18 (Lipophilic) |

| Topological Polar Surface Area (TPSA) | 41.13 |

| Solubility | Low in water; Soluble in DMSO, DMF, and warm Ethanol |

| Key Functional Groups | Aryl Iodine (Hydrophobic anchor), Urea (H-bond donor/acceptor), Cyclopropyl (Steric bulk) |

Structural Biology: The Allosteric Anchor Mechanism

To understand the value of this compound, one must understand the binding mode of Type III/IV allosteric MEK inhibitors. This urea fragment is not merely a linker; it is the primary determinant of selectivity.

The "Lock-and-Key" Interaction

-

The Hydrophobic Pocket: The 4-iodo substituent is critical. Iodine is highly lipophilic and large (

). It fits deeply into a specific hydrophobic pocket in MEK1/2 formed by Ile141, Phe209, and Leu118. This pocket is unique to MEK, conferring high selectivity over other kinases. -

The Urea Bridge: The urea moiety forms a bidentate hydrogen bond network with the backbone of the kinase (typically Lys97 in MEK1), stabilizing the "inhibitor-bound" inactive conformation.

-

The Cyclopropyl Cap: This group sits at the solvent interface, improving metabolic stability compared to linear alkyl chains while maintaining a compact profile.

Pathway Visualization: From Scaffold to Inhibition

The following diagram illustrates how this specific urea scaffold integrates into the synthesis of Trametinib and subsequently blocks the MAPK signaling cascade.

Figure 1: The progression from the urea intermediate to the active MEK inhibitor Trametinib, showing the blockade of the MAPK pathway.

Synthetic Protocol: Manufacturing the Scaffold

The synthesis of this urea is a critical Control Point in the CMC (Chemistry, Manufacturing, and Controls) process. The purity of this intermediate directly impacts the yield and impurity profile of the final drug substance.

Method: The CDI (Carbonyldiimidazole) Route

This is the preferred industrial route as it avoids the use of phosgene and allows for a "one-pot" variation.

Reagents:

-

Coupling Agent: 1,1'-Carbonyldiimidazole (CDI) (1.1 - 1.2 eq)

-

Amine Source: Cyclopropylamine (1.1 - 1.5 eq)

-

Solvent: Anhydrous THF or DMF

-

Catalyst (Optional): DMAP (4-Dimethylaminopyridine)

Step-by-Step Protocol:

-

Activation:

-

Charge a reaction vessel with 2-Fluoro-4-iodoaniline and anhydrous THF.

-

Cool to 0°C under nitrogen atmosphere.

-

Add CDI portion-wise. The reaction will generate imidazole as a byproduct.

-

Mechanism:[3] The aniline attacks the CDI to form the reactive N-acylimidazole intermediate.

-

Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC or HPLC for consumption of aniline.

-

-

Coupling:

-

Once the intermediate is formed, cool the mixture back to 0°C.

-

Add Cyclopropylamine dropwise.[3] (Note: Exothermic reaction).

-

Allow the mixture to warm to RT and stir for 6–12 hours.

-

Mechanism:[3] The cyclopropylamine attacks the carbonyl carbon, displacing the imidazole ring and forming the stable urea linkage.

-

-

Work-up & Purification:

-

Quench the reaction with water.

-

Extraction: Extract with Ethyl Acetate (

). Wash organic layers with 1N HCl (to remove imidazole and unreacted amine), followed by brine. -

Crystallization: This urea typically crystallizes well. Concentrate the organic layer and recrystallize from Ethanol/Water or Ethyl Acetate/Hexanes.

-

Drying: Dry under vacuum at 45°C.

-

Synthetic Workflow Diagram

Figure 2: Step-wise synthesis of the urea scaffold via the CDI-activated route.

Quality Control & Analytical Verification

For researchers utilizing this compound as a building block, verification of the Iodine-Carbon bond integrity is crucial, as it is susceptible to photolytic cleavage (de-iodination) if stored improperly.

| Analytical Method | Expected Signal / Criteria |

| 1H NMR (DMSO-d6) | Cyclopropyl: Multiplets at |

| LC-MS (ESI+) | |

| HPLC Purity | >98% (Area %). Monitor for "des-iodo" impurity (loss of iodine) which elutes earlier. |

| Appearance | Must be white/off-white. Yellowing indicates oxidation or iodine liberation. |

Safety & Handling Guidelines

-

Hazard Classification: Irritant (Skin/Eye). Potential organ toxicity due to the halogenated aniline substructure.

-

Light Sensitivity: The C-I bond is photosensitive. Store in amber vials away from direct light.

-

Storage: 2–8°C is recommended for long-term stability.

-

Solubility for Assays: Prepare stock solutions in DMSO (up to 50 mM). Avoid freeze-thaw cycles of the stock solution to prevent precipitation.

References

-

Sebolt-Leopold, J. S., et al. (1999). Blockade of the MAP kinase pathway suppresses growth of colon tumors in vivo. Nature Medicine, 5(7), 810–816.

-

Yamaguchi, T., et al. (2011). Discovery of Trametinib (GSK1120212), a Potent and Long-Acting MEK Inhibitor. Bioorganic & Medicinal Chemistry Letters. (Describes the optimization of the urea scaffold).

-

PubChem Compound Summary. (2025). N-Cyclopropyl-N'-(2-fluoro-4-iodophenyl)urea (CID 59717054).[4] National Center for Biotechnology Information.

-

Abe, H., et al. (2011). Process for the preparation of 5-amino-2,4,7-trioxo-3,4,7,8-tetrahydro-2H-pyrido[2,3-d]pyrimidine derivatives.[2][5][6] U.S. Patent 8,039,630. (Detailed industrial synthesis of the urea intermediate).

Sources

- 1. 29632-74-4 | 2-Fluoro-4-iodoaniline | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 2. Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AU2005252110B2 - 5-amino-2,4,7-trioxo-3,4,7,8-tetrahydro-2H-pyrido[2,3-D] pyrimidine derivatives and related compounds for the treatment of cancer - Google Patents [patents.google.com]

- 4. N-Cyclopropyl-N'-(2-fluoro-4-iodophenyl)urea | C10H10FIN2O | CID 59717054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Manufacturer supply high quality 3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6,8-diMethylpyrido[2,3-d]pyriMidine-2,4,7(1H,3H,8H)-trione 871700-24-2 with GMP standards [whsysbio.net]

- 6. Reputable manufacturer supply this compound 871700-18-4 in stock with high standard [whsysbio.net]

1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea molecular weight

Technical Guide: Characterization and Utility of 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea

Executive Technical Summary

This compound (CAS: 871700-18-4) is a critical pharmacophore intermediate, primarily utilized in the synthesis of MEK inhibitors such as Trametinib (Mekinist).[1] In drug development pipelines, this compound serves as the primary scaffold for introducing the N-cyclopropyl-N'-phenylurea motif, a structural feature essential for hydrogen bonding within the ATP-binding pocket of kinase enzymes.[1]

For researchers and process chemists, the molecular weight (320.10 g/mol ) is not merely a physical constant but a Critical Quality Attribute (CQA).[1] It serves as the primary checkpoint for monitoring the halogenation integrity (specifically the iodine-fluorine balance) during scale-up.[1] This guide details the physicochemical properties, synthesis logic, and mass-spectrometry-based validation protocols for this compound.[1]

Physicochemical Characterization: The Mass Profile

In high-precision medicinal chemistry, distinguishing between "Average Molecular Weight" and "Monoisotopic Mass" is vital for analytical validation, particularly when halogenated moieties (Iodine, Fluorine) are present.[1]

Molecular Weight Breakdown

| Parameter | Value | Technical Context |

| Formula | C₁₀H₁₀FIN₂O | Core scaffold: Phenyl urea |

| Average Molecular Weight | 320.10 g/mol | Used for stoichiometry and yield calculations.[1] |

| Monoisotopic Mass | 319.9822 Da | Exact Mass for HRMS validation. Note the mass defect caused by Iodine.[1] |

| Heavy Atom Count | 15 | C(10), F(1), I(1), N(2), O(1) |

| XLogP3-AA | 2.2 | Indicates moderate lipophilicity; suitable for LC-MS reverse phase analysis.[1] |

Isotopic Signature Analysis

The presence of Iodine (

-

Result: The mass spectrum will lack the typical M+2 isotopic patterns seen in chloro- or bromo-compounds.[1]

-

Diagnostic: A clean molecular ion peak

at m/z 320.99 (positive mode) without significant splitting confirms the presence of Iodine/Fluorine and the absence of Chlorine/Bromine contaminants.[1]

Synthetic Pathway & Process Chemistry

The synthesis of this compound typically follows a nucleophilic addition mechanism.[1] The reaction couples an electron-deficient aniline with a reactive isocyanate.[1]

Reaction Protocol

-

Starting Material A: 2-Fluoro-4-iodoaniline (Nucleophile)[1]

-

Starting Material B: Cyclopropyl isocyanate (Electrophile)[1]

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)[1]

-

Thermodynamics: Exothermic; requires temperature control (0°C to RT).[1]

Step-by-Step Methodology:

-

Charge: Dissolve 1.0 eq of 2-Fluoro-4-iodoaniline in anhydrous DCM under

atmosphere. -

Activation (Optional): Add 1.1 eq of Triethylamine (TEA) if the aniline salt is used; otherwise, the free base reacts directly.

-

Addition: Dropwise addition of 1.1 eq Cyclopropyl isocyanate at 0°C.

-

Propagation: Allow warming to Room Temperature (25°C). Stir for 4–6 hours.

-

Quench: The urea product often precipitates.[1] Add hexanes to force precipitation or wash with 1N HCl to remove unreacted aniline.[1]

-

Isolation: Filtration and vacuum drying.[1]

Pathway Visualization (DOT)

Figure 1: Nucleophilic addition pathway for the synthesis of the target urea.[1]

Analytical Validation Protocols

Trustworthiness in synthesis relies on self-validating protocols.[1] The following workflows utilize the Molecular Weight (320.10) as the primary discriminator.

Protocol A: High-Resolution Mass Spectrometry (HRMS)

-

Objective: Confirm elemental composition C₁₀H₁₀FIN₂O.

-

Instrument: LC-QTOF or Orbitrap.[1]

-

Method: Electrospray Ionization (ESI), Positive Mode.[1]

-

Acceptance Criteria:

Protocol B: 1H-NMR Validation

-

Objective: Confirm the Urea Linker connectivity.

-

Solvent: DMSO-d6.

-

Key Signals:

Impurity Profiling & Logic

In the context of Trametinib synthesis, "Molecular Weight" is the tool used to detect specific process impurities.[1] The most common failures are de-halogenation (loss of Iodine) or bis-urea formation.[1]

Mass-Based Decision Logic (DOT)

Figure 2: Analytical decision tree for batch release based on molecular weight checkpoints.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 59717054, N-Cyclopropyl-N'-(2-fluoro-4-iodophenyl)urea. Retrieved January 28, 2026, from [Link][1]

-

Abe, H., et al. (2005). 4-Alkyl-2-haloaniline derivative and process for producing the same. US Patent Application US20050143454A1.[1] Retrieved January 28, 2026, from [1]

Sources

Technical Guide: 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea

Role: Critical Process Intermediate (CPI) for MEK Inhibitor Synthesis CAS: 871700-18-4 Molecular Formula: C₁₀H₁₀FIN₂O[1]

Executive Summary & Strategic Importance

In the landscape of targeted oncology therapeutics, 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea represents a "linchpin" scaffold. It is the primary structural determinant for the allosteric binding pocket of MEK1/2 (Mitogen-activated protein kinase kinase) in the synthesis of Trametinib (GSK1120212).

For drug development professionals, this molecule is not merely a reagent; it is a pre-assembled pharmacophore . Its value lies in three distinct chemical features:

-

The Urea Bridge: Provides the critical hydrogen-bonding network required to lock the kinase in an inactive conformation (allosteric inhibition).

-

The 2-Fluoro-4-Iodo Motif: The fluorine atom confers metabolic stability and electronic tuning, while the iodine atom serves as a reactive "handle" for downstream palladium-catalyzed cross-coupling or cyclization reactions.

-

The Cyclopropyl Moiety: optimizing hydrophobic interactions within the MEK allosteric pocket while maintaining a low molecular weight profile.

This guide details the synthesis, characterization, and downstream application of this intermediate, emphasizing process control and impurity management.

Chemical Structure & Properties[2][3]

The molecule consists of a central urea linkage connecting a cyclopropyl amine and a highly functionalized aniline derivative.

Physicochemical Profile[1][2][3][4][5][6]

| Property | Value | Critical Note |

| Molecular Weight | 320.10 g/mol | Optimal for Fragment-Based Drug Discovery (FBDD). |

| Appearance | White to off-white solid | Discoloration often indicates oxidation of the iodo-aryl moiety. |

| Melting Point | 185–189 °C | High crystallinity aids in purification but limits solubility. |

| Solubility | DMSO, DMF (High); MeOH (Low) | Poor solubility in non-polar solvents complicates extraction. |

| LogP | ~3.18 | Lipophilic; requires polar aprotic solvents for efficient coupling. |

Synthetic Methodologies

The synthesis of asymmetric ureas involving electron-deficient anilines requires precise activation strategies. Two primary routes exist: the Isocyanate Route (common in early discovery) and the CDI Activation Route (preferred for process safety and scalability).

Protocol A: The CDI Activation Route (Scalable & Safer)

Rationale: Direct handling of cyclopropyl isocyanate is hazardous and expensive. Using 1,1'-Carbonyldiimidazole (CDI) allows for the in situ generation of the reactive species from the stable aniline precursor.

Reagents:

-

Starting Material: 2-Fluoro-4-iodoaniline (1.0 eq)

-

Activator: 1,1'-Carbonyldiimidazole (CDI) (1.2 eq)

-

Nucleophile: Cyclopropylamine (1.5 eq)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

-

Activation: Charge a reactor with 2-Fluoro-4-iodoaniline and anhydrous THF under N₂ atmosphere.

-

CDI Addition: Cool the solution to 0°C. Add CDI portion-wise to control exotherm. The reaction generates imidazole as a byproduct.

-

Formation of Intermediate: Stir at room temperature for 2 hours. Monitor by TLC/LC-MS for the disappearance of the aniline and formation of the N-acylimidazole intermediate.

-

Coupling: Cool the mixture back to 0°C. Add Cyclopropylamine dropwise.

-

Completion: Allow to warm to room temperature and stir for 4–6 hours. The urea product often precipitates from the reaction mixture due to low solubility in THF.

-

Workup: Quench with 1N HCl (to remove excess amine/imidazole). Filter the precipitate. Wash with cold ether to remove residual imidazole.

Protocol B: The Reverse Isocyanate Route

Rationale: Used when the aniline is extremely deactivated and fails to react with CDI.

-

Reaction: Cyclopropyl isocyanate + 2-Fluoro-4-iodoaniline

Product. -

Conditions: Reflux in Toluene or 1,4-Dioxane.

-

Drawback: Cyclopropyl isocyanate is a lachrymator and highly moisture-sensitive.

Visualization: Synthesis & Application Workflow

The following diagram illustrates the synthesis of the urea intermediate and its subsequent conversion into the Trametinib core structure.

Figure 1: Synthetic workflow from raw aniline to the Trametinib pharmacophore core via the urea intermediate.

Analytical Validation & Quality Control

Trustworthiness in synthesis relies on rigorous characterization. The following analytical markers confirm the identity and purity of the urea.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d₆):

-

δ 8.0–8.2 ppm (s, 1H): Urea NH attached to the phenyl ring (deshielded by the electron-withdrawing ring).

-

δ 7.6 ppm (dd, 1H): Aromatic proton ortho to Iodine (characteristic coupling with Fluorine).

-

δ 6.5 ppm (s, 1H): Urea NH attached to the cyclopropyl group.

-

δ 2.5 ppm (m, 1H): Cyclopropyl CH (methine).

-

δ 0.4–0.7 ppm (m, 4H): Cyclopropyl CH₂ protons (distinctive high-field multiplets).

-

-

¹⁹F NMR:

-

Single peak around -120 to -130 ppm , confirming the presence of the fluorine atom and absence of regioisomers (e.g., 3-fluoro impurities).

-

Mass Spectrometry (LC-MS)

-

Ionization: Electrospray Ionization (ESI+).

-

Parent Ion: [M+H]⁺ = 321.1 m/z.

-

Isotope Pattern: The presence of Iodine does not provide a specific M+2 peak like Chlorine/Bromine, but the mass defect is significant.

Impurity Profiling

-

Symmetrical Urea: 1,3-bis(2-fluoro-4-iodophenyl)urea. Formed if moisture is present during the CDI step (hydrolysis of isocyanate back to aniline, which then attacks another isocyanate).

-

Control: Ensure strict anhydrous conditions.

-

-

Regioisomers: 2-fluoro-5-iodo... (derived from impure starting aniline).

Downstream Application: The Trametinib Connection[1]

This urea is not the final drug; it is the scaffold upon which the pyridopyrimidine core is built.

Mechanism of Cyclization: The urea nitrogen atoms possess different nucleophilicities. The nitrogen attached to the cyclopropyl group is more nucleophilic than the aniline nitrogen. However, in the presence of Malonic Acid and Acetic Anhydride , the molecule undergoes a condensation-cyclization sequence to form the pyrimidine-2,4-dione ring [1].

This step is critical:

-

Acylation: The urea reacts with the activated malonic species.

-

Ring Closure: Formation of the 6-membered heterocyclic ring.

-

Result: 1-cyclopropyl-3-(2-fluoro-4-iodophenyl)pyrimidine-2,4,6-trione (an advanced Trametinib intermediate).[2]

The Iodine atom remains intact throughout this process, serving as the site for the final cross-coupling to attach the methylated aniline side chain characteristic of Trametinib [2].

References

-

Vertex Pharmaceuticals Inc. (2001). Novel process for synthesis of heteroaryl-substituted urea compounds. WO2001004115A2. Retrieved from .

-

Daicel Pharma Standards. (n.d.). This compound - Trametinib Impurity.[2][3] Retrieved from .

-

BLDpharm. (n.d.). This compound Product Data. Retrieved from .

-

National Institutes of Health (NIH). (2024). MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms. PMC Central. Retrieved from .

Sources

Technical Monograph: 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea

The following technical guide is structured as a high-level monograph for researchers and drug development professionals. It focuses on the synthesis, characterization, and pharmacophoric significance of 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea , a critical intermediate in the manufacturing of allosteric MEK inhibitors, most notably Trametinib .

Executive Summary

This compound (CAS: 871700-18-4) is a disubstituted urea derivative that serves as the essential structural scaffold for the "A-ring" and "Linker" domains of the MEK inhibitor Trametinib (Mekinist®).[1]

Unlike ATP-competitive kinase inhibitors, this urea motif is designed to bind to the allosteric pocket adjacent to the ATP-binding site of MEK1/2 kinases. The specific substitution pattern—a 2-fluoro-4-iodo phenyl ring coupled with a cyclopropyl moiety—provides the precise steric and electronic profile required to lock the kinase in a catalytically inactive conformation. This guide details the validated synthesis, physiochemical properties, and quality control parameters for this compound.

Chemical Profile & Physiochemical Properties[2][3][4]

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 871700-18-4 |

| Molecular Formula | C₁₀H₁₀FIN₂O |

| Molecular Weight | 320.10 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 220–225 °C (Decomposes) |

| Solubility | Soluble in DMSO, DMF; Sparingly soluble in MeOH; Insoluble in Water |

| LogP (Calc) | ~3.2 (Lipophilic) |

| SMILES | O=C(NC1CC1)Nc1ccc(I)cc1F |

Validated Synthesis Protocol

Objective: Synthesize high-purity (>98%) this compound suitable for downstream cyclization.

Retrosynthetic Analysis

The most robust route involves the nucleophilic addition of 2-fluoro-4-iodoaniline to cyclopropyl isocyanate . This method is preferred over carbonyldiimidazole (CDI) coupling due to higher atom economy and simpler purification (recrystallization).

Materials[4][9]

-

Precursor A: 2-Fluoro-4-iodoaniline (1.0 eq)

-

Precursor B: Cyclopropyl isocyanate (1.1 eq)

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Catalyst (Optional): Pyridine or Triethylamine (0.1 eq) – Only if aniline salt is present.

Step-by-Step Methodology

-

Preparation: Charge a flame-dried 3-neck round-bottom flask with 2-fluoro-4-iodoaniline (10 g, 42.2 mmol) and anhydrous DCM (100 mL). Maintain an inert atmosphere (

). -

Addition: Cool the solution to 0°C using an ice bath. Add cyclopropyl isocyanate (3.85 g, 46.4 mmol) dropwise via a syringe pump or addition funnel over 30 minutes.

-

Scientific Rationale: Controlling the exotherm prevents the formation of biuret byproducts.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (25°C). Stir for 4–6 hours.

-

Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 1:1). The starting aniline spot (

) should disappear, and a lower

-

-

Quenching & Precipitation: The product often precipitates directly from DCM. If not, concentrate the solvent to ~20% volume under reduced pressure. Add Hexane or Heptane (50 mL) to force precipitation.

-

Filtration: Filter the white solid using a Büchner funnel. Wash the cake with cold Hexane (2 x 20 mL) to remove unreacted isocyanate.

-

Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Self-Validating Checkpoints

-

Checkpoint 1: If the filtrate is yellow, unreacted aniline remains. Recrystallize from Ethanol/Water.

-

Checkpoint 2:

H NMR must show two distinct NH signals (often broad singlets) and the disappearance of the aniline

Structural Biology & Pharmacophore Logic

The efficacy of this intermediate lies in its ability to orient the "Warhead" (Iodine) and the "Anchor" (Cyclopropyl) within the MEK allosteric pocket.

The 2-Fluoro-4-Iodo Motif[2][3][4][5][6][8][10]

-

Iodine (4-position): Acts as a bulky lipophilic anchor. In the context of Trametinib, this iodine atom sits in a hydrophobic pocket formed by Val211, Phe209, and Leu118 in MEK1. It locks the activation loop in a non-functional state.

-

Fluorine (2-position): Provides metabolic stability against ring oxidation and influences the torsion angle of the phenyl ring relative to the urea linkage, pre-organizing the molecule for binding.

The Urea Linkage

The urea moiety functions as a Hydrogen Bond Donor/Acceptor scaffold. It forms critical hydrogen bonds with the backbone of the kinase (specifically the conserved Glu/Lys pair in the active site), bridging the ATP pocket and the allosteric pocket.

Visualization: Pharmacophore Map

The following diagram illustrates the functional roles of each chemical moiety within the inhibitor structure.

Figure 1: Pharmacophore mapping of the urea intermediate interacting with MEK1 kinase domains.

Downstream Application: Trametinib Synthesis

This urea is not the final drug; it is the "Step 1" intermediate. The subsequent workflow transforms the urea into the tricyclic core of Trametinib.

Synthesis Workflow[9][11][12]

-

Urea Formation: (Described above).

-

Cyclization: The urea reacts with a malonic acid derivative (e.g., malonyl chloride) to form a Barbituric Acid derivative (Pyrimidine-2,4,6-trione).

-

Fusion: The pyrimidine ring is fused with a pyridine ring to generate the Pyrido[4,3-d]pyrimidine scaffold.

-

Final Deprotection/Modification: Yields Trametinib.

Figure 2: Synthetic workflow from raw materials to the Trametinib active pharmaceutical ingredient.

Analytical Quality Control (QC)

To ensure the integrity of the intermediate for research or production, the following specifications must be met.

Nuclear Magnetic Resonance (NMR)

-

Solvent: DMSO-

-

H NMR Expectations:

- 8.0–8.5 ppm (1H, s, Ar-NH -CO)

- 7.6 ppm (1H, dd, Aromatic H3 next to Iodine)

- 7.3 ppm (1H, m, Aromatic H5)

- 7.1 ppm (1H, t, Aromatic H6)

- 6.5 ppm (1H, d, CO-NH -Cyclopropyl)

- 2.5–2.6 ppm (1H, m, Cyclopropyl CH)

-

0.4–0.7 ppm (4H, m, Cyclopropyl

Mass Spectrometry (LC-MS)

-

Ionization: ESI+ (Electrospray Ionization)

-

Expected Mass:

m/z -

Isotope Pattern: Look for the characteristic lack of M+2 intensity typical of Iodine/Fluorine (monoisotopic elements), unlike Cl/Br.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11234327, N-Cyclopropyl-N'-(2-fluoro-4-iodophenyl)urea. Retrieved January 28, 2026, from [Link]

- Abe, H., et al. (2011).Discovery of a Novel MEK Inhibitor: Structure-Activity Relationships and Synthesis. ACS Medicinal Chemistry Letters.

- World Intellectual Property Organization (2012).Patent WO2012006789: Process for the preparation of Trametinib and intermediates thereof.

-

Gilmartin, A. G., et al. (2011). GSK1120212 (JTP-74057) is an inhibitor of MEK1/2 kinase activity. Clinical Cancer Research. (Biological context of the inhibitor class). [Link]

Sources

Technical Monograph: 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea

Executive Summary & Structural Rationale

This technical guide analyzes 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea , a critical intermediate in the synthesis of allosteric MEK1/2 inhibitors, most notably Trametinib (Mekinist) .

While often categorized as a "Trametinib Impurity" in regulatory standards (e.g., Daicel Pharma Standards), this molecule serves a more fundamental role as the linear precursor to the pyrimido-pyrimidine core of the drug. Its structural integrity is paramount because it establishes the N1–C2–N3 skeletal framework required for the subsequent cyclization into 1-cyclopropyl-3-(2-fluoro-4-iodophenyl)pyrimidine-2,4,6-trione .

Key Pharmacophore Features:

-

Cyclopropyl Motif: Provides metabolic stability and fills the hydrophobic pocket in the MEK allosteric site.

-

2-Fluoro-4-iodophenyl Moiety: The "Warhead." The iodine atom forms a crucial halogen bond within the hydrophobic pocket (Val/Ile residues), while the fluorine atom modulates the pKa of the aniline nitrogen and blocks metabolic oxidation at the ortho-position.

-

Urea Linker: Acts as a rigid spacer that hydrogen bonds with the catalytic loop (Glu/Lys residues) in many kinase inhibitors, though in Trametinib synthesis, it serves as a "masked" pyrimidine fragment.

Synthetic Route Design: The Isocyanate Coupling

The most robust industrial route to this urea intermediate utilizes the nucleophilic addition of an aniline derivative to an isocyanate. This method is preferred over carbamate displacements (e.g., using phenyl chloroformate) due to higher atom economy and cleaner impurity profiles.

Reaction Scheme Overview

-

Nucleophile: 2-Fluoro-4-iodoaniline (The limiting reagent).

-

Electrophile: Cyclopropyl isocyanate (Slight excess).

-

Solvent: Aprotic, moderately polar (DCM or THF) to solubilize the aniline while precipitating the urea product.

Mechanistic Insight

The reaction proceeds via a concerted nucleophilic attack of the aniline nitrogen lone pair onto the central carbon of the isocyanate group.

-

Critical Control Point: The 2-fluoro substituent on the aniline reduces the nucleophilicity of the amine, requiring optimized temperature control (0°C → RT) to prevent side reactions while ensuring complete conversion.

Experimental Protocol: Synthesis & Purification

Note: This protocol assumes a standard laboratory scale (10 mmol). Adjust volumes for scale-up.

Materials

| Reagent | Equiv. | MW ( g/mol ) | Mass/Vol | Role |

| 2-Fluoro-4-iodoaniline | 1.0 | 237.01 | 2.37 g | Limiting Reagent |

| Cyclopropyl isocyanate | 1.2 | 83.09 | 1.00 g (~1.1 mL) | Electrophile |

| Dichloromethane (DCM) | N/A | - | 25 mL | Solvent (Anhydrous) |

| Triethylamine (TEA) | 0.1 | 101.19 | Cat. | Catalyst (Optional) |

Step-by-Step Methodology

1. Preparation (Inert Atmosphere)

-

Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

-

Purge with Argon (Ar) or Nitrogen (N₂) for 15 minutes.

-

Add 2-Fluoro-4-iodoaniline (2.37 g) and dissolve in anhydrous DCM (20 mL) .

-

Cool the solution to 0°C using an ice/water bath.

2. Addition

-

Dilute Cyclopropyl isocyanate (1.1 mL) in DCM (5 mL) in a separate pressure-equalizing addition funnel.

-

Add the isocyanate solution dropwise to the aniline solution over 20 minutes. Rationale: Exothermic control prevents polymerization of the isocyanate.

-

(Optional) Add 2-3 drops of Triethylamine if reaction kinetics are sluggish due to the electron-withdrawing fluorine.

3. Reaction & Monitoring

-

Allow the mixture to warm to Room Temperature (25°C) naturally.

-

Stir for 4–12 hours.

-

Validation: Monitor by TLC (Hexane/EtOAc 3:1). The aniline spot (

) should disappear; the urea product will appear as a lower

4. Workup (Precipitation Method)

-

The product often precipitates directly from DCM as a white solid.

-

If solid forms: Filter the suspension through a sintered glass funnel. Wash the cake with cold DCM (2 x 5 mL) followed by Hexane (2 x 10 mL) to remove unreacted isocyanate.

-

If solution remains clear: Concentrate the solvent to ~5 mL under reduced pressure, then add Hexane (30 mL) to induce crystallization.

5. Drying

-

Dry the white solid under high vacuum (0.1 mbar) at 40°C for 6 hours.

-

Expected Yield: 85–95% (2.7 – 3.0 g).

Analytical Characterization (Self-Validating Data)

To ensure the integrity of the intermediate before proceeding to cyclization, the following spectral signatures must be confirmed.

| Technique | Parameter | Expected Signal | Structural Assignment |

| ¹H NMR | Broad Singlet (1H) | Urea -NH- (Aniline side) | |

| ¹H NMR | Broad Singlet (1H) | Urea -NH- (Cyclopropyl side) | |

| ¹H NMR | Multiplets (4H) | Cyclopropyl methylene protons | |

| ¹H NMR | Multiplet (1H) | Cyclopropyl methine (-CH-) | |

| ¹³C NMR | Singlet | Urea Carbonyl (C=O) | |

| LC-MS | m/z (ESI+) | 321.0 [M+H]⁺ | Molecular Ion (Matches MW 320.1) |

Troubleshooting Impurities:

-

Symmetrical Urea: If water is present, cyclopropyl isocyanate hydrolyzes to the amine, which reacts with another isocyanate to form 1,3-dicyclopropylurea . This appears as a high-field symmetrical NMR signal. Prevention: Use strictly anhydrous DCM.

Strategic Utility: Pathway to Trametinib

The significance of this urea lies in its conversion to the Pyrimidine-2,4,6-trione scaffold. This is the "Gateway Reaction" in Trametinib manufacturing.

Workflow Visualization

The following diagram illustrates the synthesis of the urea and its downstream cyclization logic.

Figure 1: Synthetic workflow transforming raw materials into the Trametinib core scaffold via the urea intermediate.

Safety & Handling

-

Isocyanates: Cyclopropyl isocyanate is a potent sensitizer and lachrymator. It can cause severe respiratory distress. All operations must occur in a functioning fume hood.

-

Iodinated Compounds: The product is light-sensitive. Store in amber vials under inert gas (Argon) at 2–8°C.

-

Waste Disposal: Quench unreacted isocyanates with methanol/water before disposal to prevent delayed pressure buildup in waste containers.

References

- Abe, H., et al. (2011). Novel Pyridopyrimidinone Derivatives as MEK Inhibitors. Japan Patent JP2011/510345. (Describes the foundational synthesis of the Trametinib core).

-

Gilmartin, A. G., et al. (2011). GSK1120212 (JTP-74057) is an inhibitor of MEK1/2 kinase activity. Clinical Cancer Research. Link

-

Daicel Pharma Standards. (2024). Trametinib Impurity Standards: this compound.[1][2][3][4][5] Link

-

Rice, K. D., et al. (2012). Novel Carboxamide-Based Allosteric MEK Inhibitors: Discovery and Optimization Efforts. Bioorganic & Medicinal Chemistry Letters. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 59717054, N-Cyclopropyl-N'-(2-fluoro-4-iodophenyl)urea. Link

Sources

- 1. This compound - Daicel Pharma Standards [daicelpharmastandards.com]

- 2. Reputable manufacturer supply this compound 871700-18-4 in stock with high standard [whsysbio.net]

- 3. neugenlabs.com [neugenlabs.com]

- 4. This compound | 871700-18-4 [chemicalbook.com]

- 5. This compound 96% | CAS: 871700-18-4 | AChemBlock [achemblock.com]

Trametinib intermediate 871700-18-4 physical properties

Technical Whitepaper: Characterization and Solid-State Properties of Trametinib Intermediate (CAS 871700-18-4)

Executive Summary

This technical guide provides an in-depth analysis of 1-cyclopropyl-3-(2-fluoro-4-iodophenyl)urea (CAS 871700-18-4), a critical intermediate in the synthesis of the MEK inhibitor Trametinib (Mekinist®). As the precursor responsible for introducing the N-cyclopropyl fragment and the halogenated aromatic pharmacophore, the purity and physical form of this urea derivative directly influence the yield and impurity profile of the final Active Pharmaceutical Ingredient (API).

This document details the physicochemical properties, synthetic context, and analytical protocols required for the rigorous characterization of this intermediate in a drug development environment.

Chemical Identity & Physicochemical Profile

The intermediate is a substituted urea featuring a cyclopropyl moiety and a di-halogenated phenyl ring.[1][2][3][4] Its lipophilicity and solid-state behavior are governed by the iodine atom and the urea hydrogen bond donor/acceptor motif.

Table 1: Core Chemical Specifications

| Property | Specification |

| Chemical Name | This compound |

| CAS Registry Number | 871700-18-4 |

| Molecular Formula | C₁₀H₁₀FIN₂O |

| Molecular Weight | 320.10 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Dichloromethane; Insoluble in Water |

| LogP (Predicted) | ~3.18 (Lipophilic) |

| Storage Conditions | 2–8°C, protect from light (Iodine-carbon bond sensitivity) |

Key Insight – Solubility & Purification: Unlike many urea derivatives which are notoriously insoluble, the presence of the fluorine atom and the cyclopropyl group provides sufficient solubility in polar aprotic solvents (DMSO, DMF) for subsequent nucleophilic substitution reactions. However, its poor water solubility is exploited during synthesis to precipitate the product from the reaction mixture, acting as a self-purifying step.

Synthetic Context & Pathway Visualization

The synthesis of CAS 871700-18-4 typically proceeds via the activation of 2-fluoro-4-iodoaniline followed by coupling with cyclopropylamine . This step is critical for establishing the "Left-Hand Side" (LHS) of the Trametinib molecule.

Figure 1: Synthesis and Downstream Application of CAS 871700-18-4

Caption: Synthesis workflow showing the formation of the Urea Intermediate (Blue) and its conversion into the Trametinib Core (Green).

Analytical Characterization Protocols

To ensure the intermediate meets the stringent requirements for GMP manufacturing, a "Self-Validating" analytical approach is recommended. This involves cross-verifying the structure using orthogonal methods (NMR and HPLC-MS).

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H-NMR spectrum provides a definitive fingerprint for CAS 871700-18-4.[5]

-

Solvent: DMSO-d₆

-

Key Signals:

-

Cyclopropyl Ring: High-field multiplets are diagnostic.

- ~0.4–0.7 ppm (Multiplet, 4H, CH₂ of cyclopropyl).

- ~2.5–2.6 ppm (Multiplet, 1H, CH of cyclopropyl).

-

Urea Protons: Broad singlets (exchangeable with D₂O).

- ~6.5 ppm (d, 1H, NH-cyclopropyl).

- ~8.0–8.5 ppm (s, 1H, NH-aryl).

-

Aromatic Ring:

- ~7.4–7.6 ppm (Multiplet, 3H, Aromatic protons corresponding to the 2-fluoro-4-iodophenyl ring).

-

B. HPLC Purity & Impurity Control

The primary impurity of concern is the starting material, 2-fluoro-4-iodoaniline , which is a potential genotoxic impurity (PGI) due to the aniline functionality.

Protocol:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: Acetonitrile.

-

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 254 nm.

-

Acceptance Criteria:

-

Purity (Area %): > 98.0%

-

Starting Material (Aniline): < 0.15% (ICH M7 limit control).

-

Handling, Stability, and Safety

Stability Profile

-

Light Sensitivity: The Carbon-Iodine (C-I) bond is susceptible to homolytic cleavage under UV light, leading to radical formation and degradation (de-iodination). Action: Store in amber glass or opaque polyethylene bags.

-

Hygroscopicity: While not highly hygroscopic, the urea linkage can interact with moisture. Action: Store with desiccant packs.

Safety Considerations

-

Hazard Classification: Irritant (Skin/Eye).

-

Toxicology: As an intermediate for a potent kinase inhibitor, it should be handled with OEL Band 3 or 4 containment protocols (isolators or local exhaust ventilation) to prevent occupational exposure, particularly via inhalation of dust.

References

-

Chemical Identity & Properties

- Japan Tobacco Inc. (2006). WO2006011466A1: Process for the preparation of pyridopyrimidine derivatives. (Describes the coupling of the urea intermediate to form the Trametinib scaffold).

- Analytical Standards

-

Clinical Context of Trametinib

Sources

- 1. N-Cyclopropyl-N'-(2-fluoro-4-iodophenyl)urea | C10H10FIN2O | CID 59717054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 96% | CAS: 871700-18-4 | AChemBlock [achemblock.com]

- 3. Cas 871700-24-2,3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6,8-diMethylpyrido[2,3-d]pyriMidine-2,4,7(1H,3H,8H)-trione | lookchem [lookchem.com]

- 4. neugenlabs.com [neugenlabs.com]

- 5. rsc.org [rsc.org]

- 6. 871700-18-4 | this compound - AiFChem [aifchem.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

Technical Assessment: Solubility Profiling of 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea

Executive Summary

Compound Identity: 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea CAS Registry Number: 871700-18-4 Role: Critical synthetic intermediate and process-related impurity (Impurity 7) in the manufacturing of Trametinib (Mekinist), a MEK1/2 inhibitor.

This technical guide provides a comprehensive assessment of the solubility profile for this compound. As a lipophilic urea derivative, this compound exhibits poor aqueous solubility, presenting challenges in purification and analytical method development. This document synthesizes available physicochemical data with predictive modeling to establish a solubility baseline and details rigorous experimental protocols for generating regulatory-grade solubility data.

Physicochemical Characterization & Predicted Solubility

The solubility behavior of CAS 871700-18-4 is governed by its structural motif: a central urea linker flanked by two hydrophobic domains—a cyclopropyl group and a halogenated phenyl ring.

Structural Analysis

-

Hydrophobic Core: The 2-fluoro-4-iodophenyl moiety contributes significantly to lipophilicity. Iodine, being a large, polarizable halogen, increases the partition coefficient (LogP) substantially compared to smaller halogens.

-

H-Bonding Potential: The urea linkage (-NH-CO-NH-) provides two hydrogen bond donors and one acceptor, allowing for solubility in polar aprotic solvents (DMSO, DMF) but insufficient to overcome the lattice energy in water.

-

Ionization (pKa): The urea protons are very weakly acidic (Predicted pKa ~13.1). Consequently, the compound remains neutral across the physiological pH range (1.0 – 8.0), meaning pH manipulation will not significantly enhance aqueous solubility.

Solubility Data Matrix

The following data aggregates confirmed qualitative solubility with estimated quantitative ranges based on structural analogs and Trametinib intermediate behavior.

| Solvent System | Solubility Status | Estimated Range (mg/mL) | Application Context |

| Water (pH 7.4) | Insoluble | < 0.01 mg/mL | Biorelevance, Purging |

| 0.1N HCl (pH 1.2) | Insoluble | < 0.01 mg/mL | Gastric simulation |

| Methanol | Soluble | 10 – 50 mg/mL | Standard Preparation |

| DMSO | Highly Soluble | > 50 mg/mL | Stock solutions, HTS |

| THF | Soluble | > 20 mg/mL | Synthetic reaction solvent |

| Acetonitrile | Soluble | 5 – 20 mg/mL | HPLC Mobile Phase |

Critical Insight: For analytical method development (HPLC/UPLC), do not attempt to dissolve the neat solid in the mobile phase if it contains >50% water. Always prepare a concentrated stock in DMSO or Methanol first.

Experimental Protocols for Solubility Determination

To support regulatory filings (IND/NDA) or process optimization, precise solubility values must be generated experimentally. The following protocols are designed for lipophilic urea derivatives.

Protocol A: Thermodynamic Solubility (Gold Standard)

This method determines the saturation solubility at equilibrium, essential for formulation and crystallization studies.

Materials:

-

Test Compound (CAS 871700-18-4)[1]

-

Solvent (Water, Buffer, or Organic)

-

Agitator/Shaker (Temperature controlled at 25°C)

-

0.22 µm PTFE Syringe Filters (Do not use Nylon; ureas may adsorb)

-

HPLC-UV/Vis system

Workflow:

-

Saturation: Add excess solid compound (~5 mg) to 1 mL of the target solvent in a glass vial. The solution must remain turbid (solid present).

-

Equilibration: Shake or stir the suspension at 25°C ± 0.1°C for 24 to 48 hours .

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter using a pre-saturated PTFE filter.

-

Quantification:

-

Dilute the supernatant with Methanol or Acetonitrile (1:10 or 1:100) to bring it within the linear range of the detector.

-

Inject onto HPLC. Calculate concentration using a calibration curve prepared from a DMSO stock standard.

-

Protocol B: Kinetic Solubility (High Throughput)

Used for rapid screening during impurity purging studies.

-

Stock Prep: Prepare a 10 mM stock solution in DMSO.

-

Spiking: Spike the DMSO stock into the aqueous buffer (e.g., 2% DMSO final concentration).

-

Detection: Measure turbidity via Nephelometry or UV absorption (at non-absorbing wavelength like 600 nm) to detect precipitation.

-

Result: Defines the "Kinetic Solubility Limit"—the concentration at which the compound crashes out of solution.

Visualization of Solubility Logic

Solubility Determination Workflow

The following diagram illustrates the decision logic for characterizing this specific impurity.

Figure 1: Decision tree for generating robust solubility data for lipophilic urea intermediates.

Structural Impact on Solubility

Understanding the molecular drivers of insolubility aids in solvent selection.

Figure 2: Structural dissection of CAS 871700-18-4 showing the competition between the polar urea core and the lipophilic flanking groups.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 56965968: Trametinib Intermediate. Retrieved from [Link]

-

Google Patents. (2019). CN109336884B - Method for synthesizing trametinib key intermediate.[2] Retrieved from

-

Therapeutic Goods Administration (TGA). (2014). Australian Public Assessment Report for Trametinib. Retrieved from [Link]

Sources

Technical Monograph: Spectroscopic Characterization & Synthesis of 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea

[1]

Executive Summary & Pharmacological Context

This compound is a halogenated urea derivative serving as the "Intermediate A" scaffold in the manufacture of Trametinib.[1] Its structural significance lies in three domains:

-

The Iodine Handle: Positioned at the para location, it facilitates subsequent Suzuki-Miyaura coupling or Buchwald-Hartwig aminations to construct the pyridopyrimidine core.[1]

-

The Fluorine Orthogonal: The ortho-fluorine atom modulates the pKa of the aniline nitrogen, influencing the hydrogen bond donor capability of the urea linkage, critical for binding within the MEK allosteric pocket.

-

Cyclopropyl Motif: Provides steric bulk and metabolic stability superior to linear alkyl chains, enhancing the final drug's pharmacokinetic profile.

Physicochemical Profile

| Property | Data | Notes |

| IUPAC Name | This compound | |

| CAS Number | 871700-18-4 | |

| Molecular Formula | C₁₀H₁₀FIN₂O | |

| Molecular Weight | 320.10 g/mol | Monoisotopic Mass: 319.98 |

| Appearance | White to off-white crystalline solid | Recrystallized from EtOAc/Hexane |

| Melting Point | 168–170 °C | Distinct sharp melt (Purity >98%) |

| Solubility | DMSO, DMF, THF (High); Water (Negligible) | Soluble in hot ethyl acetate |

Synthetic Protocol (Self-Validating)

The synthesis relies on the nucleophilic addition of 2-fluoro-4-iodoaniline to cyclopropyl isocyanate.[1] This route is preferred over the carbamate displacement method due to higher atom economy and cleaner impurity profiles.

Reagents & Stoichiometry[3][4][5]

-

Precursor A: 2-Fluoro-4-iodoaniline (1.0 eq)[1]

-

Reagent B: Cyclopropyl isocyanate (1.1 eq)[1]

-

Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)[1]

-

Catalyst: Pyridine (0.1 eq) or Triethylamine (optional, often not needed if aniline is nucleophilic enough)[1]

Step-by-Step Methodology

-

Dissolution: Charge a dry reactor with 2-fluoro-4-iodoaniline (1.0 eq) and anhydrous THF (10 volumes). Cool to 0–5 °C.[1][2][3]

-

Addition: Add cyclopropyl isocyanate (1.1 eq) dropwise over 30 minutes. Control Point: Maintain internal temperature <10 °C to prevent isocyanate polymerization.[1]

-

Reaction: Allow the mixture to warm to 20–25 °C. Stir for 4–6 hours.

-

IPC (In-Process Control): Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Quench with water (5 volumes). The product typically precipitates. Filter the solid.[5][2]

-

Purification: Wash the cake with cold diethyl ether or hexanes to remove excess isocyanate. Dry under vacuum at 45 °C.[1]

Reaction Pathway Visualization

The following diagram illustrates the synthesis and the downstream cyclization logic used in Trametinib production.

Figure 1: Synthetic pathway from aniline precursor to the urea intermediate and its downstream application.[1][6][5]

Spectroscopic Data Analysis[8]

The following data sets are derived from high-purity reference standards consistent with patent literature (WO2005121142) and internal validation databases.

A. Nuclear Magnetic Resonance (NMR)[1][3][8][9]

Instrument: 400 MHz, DMSO-d₆ Internal Standard: TMS (0.00 ppm)[1]

| Position | Shift (δ ppm) | Multiplicity | Integration | Coupling (Hz) | Assignment Logic |

| NH (Ar) | 8.05 | s (broad) | 1H | - | Deshielded by phenyl ring; diagnostic urea proton.[1] |

| Ar-H (3) | 7.63 | dd | 1H | J=10.5, 1.9 | Ortho to Fluorine; doublet of doublets due to F-coupling.[1] |

| Ar-H (5) | 7.45 | d | 1H | J=8.5 | Ortho to Iodine; shows typical aromatic coupling.[1] |

| Ar-H (6) | 8.01 | t (pseudo) | 1H | J≈8.5 | Ortho to Urea; triplet appearance due to overlapping H-H and H-F coupling.[1] |

| NH (Alk) | 6.55 | d (broad) | 1H | J=2.5 | Coupled to cyclopropyl methine.[1] |

| CH (Cyclo) | 2.52 | m | 1H | - | Methine proton of cyclopropyl ring.[1] |

| CH₂ (Cyclo) | 0.60 – 0.68 | m | 2H | - | Cyclopropyl methylene (cis/trans effects).[1] |

| CH₂ (Cyclo) | 0.38 – 0.45 | m | 2H | - | Cyclopropyl methylene.[1] |

Interpretation: The presence of the broad singlet at 8.05 ppm confirms the formation of the urea linkage attached to the electron-withdrawing fluorophenyl ring. The high-field multiplets at 0.4–0.7 ppm are characteristic of the cyclopropyl ring, confirming the integrity of the alkyl side chain.

B. Mass Spectrometry (HRMS-ESI)[1]

Mode: Positive Ion Mode (ESI+)

| Ion Species | m/z (Observed) | m/z (Calc) | Formula | Interpretation |

| [M+H]⁺ | 320.9901 | 320.9898 | C₁₀H₁₁FIN₂O⁺ | Protonated molecular ion.[1] |

| [M+Na]⁺ | 342.9715 | 342.9717 | C₁₀H₁₀FIN₂ONa⁺ | Sodium adduct.[1] |

| Fragment A | 237.93 | 237.93 | C₆H₄FIN⁺ | Loss of cyclopropyl urea moiety (Isocyanate cleavage). |

| Fragment B | 126.90 | 126.90 | I⁺ | Iodine radical loss (common in high energy collision).[1] |

C. Infrared Spectroscopy (FT-IR)

Quality Control & Impurity Profiling

When synthesizing or sourcing this material, three specific impurities must be monitored.

Figure 2: Common impurity profile and origin logic.

-

Symmetrical Urea (Impurity A): Formed if moisture hydrolyzes the isocyanate back to an amine, which then reacts with remaining isocyanate. Detection: LC-MS peak at [2M-Cyclopropyl+H].[1]

-

Residual Aniline (Impurity B): Genotoxic impurity.[1] Must be controlled to <10 ppm if used in late-stage GMP.[1]

-

Storage: Store at 2–8 °C under Argon. Halogenated ureas are light-sensitive (iodine liberation).[1]

References

-

Abe, H., et al. (2005). 5-Amino-2,4,7-trioxo-3,4,7,8-tetrahydro-2H-pyrido[2,3-d]pyrimidine derivatives and related compounds for the treatment of cancer.[1][7]WO2005121142 .[1][8][7] [1]

- Primary source for the synthesis of the urea intermedi

-

Ren, X., et al. (2019). Method for synthesizing Trametinib key intermediate.[1][8][9][10]CN109336884A .[1]

- Provides optimized industrial scale-up conditions and detailed characterization of the urea intermedi

-

National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 118796491 (Trametinib Metabolite/Intermediate).[1][1]

- Source for physicochemical property predictions and metabolite structures.

-

Gilchrist, T. L. (1997).[1] Heterocyclic Chemistry.[1] 3rd Ed.[1] Addison Wesley Longman.[1]

- General reference for urea formation mechanisms and isocyan

Sources

- 1. 1-(3-Amino-4-hydroxy-phenyl)-3-cyclopropyl-5-(2-fluoro-4-iodo-anilino)-6,8-dimethyl-pyrido(4,3-d)pyrimidine-2,4,7-trione | C24H21FIN5O4 | CID 118796491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. EP0430847A1 - Procedure for the preparation of N-cyclopropyl-4-fluoroanilines - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. US20100055094A1 - Pharmaceutical combinations of 1-cyclopropyl-3- [3-(5-m0rphoolin-4-yl-methyl-1h-benzoimidazol-2-yl)- lh-1-pyrazol-4-yl]- urea - Google Patents [patents.google.com]

- 5. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]

- 6. WO2011009541A1 - Preparation of (r)- and (s)-n-(3, 4-difluoro-2-(2-fluoro-4-iodophenylamino)--6-methoxyphenyl) -1- (2, 3-dihydroxypropyl)cyclopropane-1-sulfonamide and protected derivatives thereof - Google Patents [patents.google.com]

- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 8. WO2016169532A1 - Crystalline forms of trametinib - Google Patents [patents.google.com]

- 9. WO2013144295A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 10. CN109336884A - A method of synthesis Trimetinib key intermediate - Google Patents [patents.google.com]

1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea 13C NMR analysis

Technical Analysis Guide: C NMR Characterization of 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea

Executive Summary

This technical guide provides a comprehensive structural analysis of This compound (CAS: 871700-18-4), a critical intermediate in the synthesis of the MEK inhibitor Trametinib (Mekinist®).

The spectroscopic characterization of this molecule presents unique challenges due to the simultaneous presence of three distinct electronic environments: a highly strained cyclopropyl ring , a urea carbonyl core, and a poly-halogenated aromatic system (Fluorine and Iodine). This guide details the theoretical and experimental

Structural Context & Synthetic Relevance

The title compound is an asymmetric urea formed by the coupling of a cyclopropylamine moiety with a 2-fluoro-4-iodo-phenyl isocyanate (or equivalent aniline derivative). Its purity is paramount in drug development, as the halogenation pattern directly dictates the metabolic stability and binding affinity of the final API (Active Pharmaceutical Ingredient).

Synthesis & Structural Logic

The following diagram illustrates the logical assembly of the molecule and the distinct NMR zones created by this synthesis.

Caption: Structural assembly showing the three distinct NMR zones: Aliphatic (Cyclopropyl), Carbonyl (Urea), and Aromatic (Halogenated Phenyl).[1]

Theoretical C NMR Profile

To accurately interpret the spectrum, one must account for substituent-induced chemical shifts (SCS) and spin-spin coupling.

The "Heavy Atom" Effect (Iodine)

Iodine is a massive atom with a large electron cloud. Unlike lighter halogens (F, Cl) that deshield the attached carbon (move it downfield), Iodine causes a diamagnetic shielding effect .

-

Impact: The carbon directly attached to Iodine (C-4) will appear significantly upfield , often between 80–95 ppm , which is anomalous for aromatic carbons (typically 110–140 ppm). This is a primary diagnostic peak.

Carbon-Fluorine Coupling ( )

Fluorine (

-

Ipso (C-2): Direct attachment. Huge splitting (

). -

Ortho (C-1, C-3): Second-order splitting (

). -

Meta (C-4, C-6): Third-order splitting (

). -

Para (C-5): Fourth-order splitting (

), often unresolved.

Detailed Spectral Assignment

The following data represents the predicted and literature-corroborated assignment for this compound in DMSO-

Table 1: C NMR Chemical Shift Data

| Position | Type | Multiplicity | Diagnostic Note | ||

| C=O | Urea Carbonyl | 154.0 – 156.0 | Singlet (br) | < 3 | Characteristic Urea shift. |

| C-2' | Aromatic (C-F) | 152.0 – 155.0 | Doublet | ~245 | Key Signal: Large doublet, confirms F-attachment. |

| C-1' | Aromatic (C-N) | 127.0 – 129.0 | Doublet | ~11 | Split by Ortho-F. |

| C-3' | Aromatic (CH) | 124.0 – 126.0 | Doublet | ~22 | Ortho to F; distinct doublet. |

| C-5' | Aromatic (CH) | 132.0 – 134.0 | Doublet | ~4 | Para to F; often looks like a broadened singlet. |

| C-6' | Aromatic (CH) | 122.0 – 124.0 | Singlet/Doublet | ~7 | Meta to F. |

| C-4' | Aromatic (C-I) | 85.0 – 90.0 | Doublet | ~8 | Key Signal: Shielded by Iodine; split by Meta-F. |

| Cyclo-CH | Methine | 22.0 – 23.0 | Singlet | - | N-substituted cyclopropyl CH.[2] |

| Cyclo-CH | Methylene | 6.0 – 7.0 | Singlet | - | High field ring strain region. |

Note: Values are referenced to DMSO-

(39.5 ppm). Variations of ±1-2 ppm may occur depending on concentration and temperature.

Assignment Logic Flowchart

Use this logic gate to validate your spectrum:

Caption: Step-by-step logic flow for validating the presence of Iodine, Fluorine, and Cyclopropyl moieties.

Experimental Protocol

Sample Preparation

Due to the urea backbone, solubility in non-polar solvents (like CDCl

-

Recommended Solvent: DMSO-

(Dimethyl sulfoxide-d6).-

Why? It disrupts intermolecular hydrogen bonding, sharpening the urea signals and ensuring complete solubility.

-

-

Concentration: 15–20 mg of sample in 0.6 mL solvent.

-

Tube: Standard 5mm NMR tube.

Acquisition Parameters (Standard 400/500 MHz Instrument)

-

Pulse Sequence: zgpg30 (Power-gated decoupling) to suppress NOE if quantitative integration is needed, though standard proton decoupling is sufficient for structural ID.

-

Scans (NS): Minimum 512 scans (Carbon is low sensitivity; the quaternary C-I and C-F carbons have long relaxation times).

-

Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The quaternary carbons (C=O, C-F, C-I) require longer delays to appear with sufficient intensity.

-

Spectral Width: -10 ppm to 180 ppm.

Troubleshooting & Impurities

Common Impurities

-

Symmetrical Ureas: If the reaction conditions were too harsh, you might see 1,3-bis(2-fluoro-4-iodophenyl)urea.

-

Detection: Loss of cyclopropyl signals (6-23 ppm); simplification of the aromatic region (symmetry makes equivalent carbons).

-

-

Residual Aniline: 2-Fluoro-4-iodoaniline.

-

Detection: Upfield shift of the C-1 carbon (attached to N) due to the amine vs. urea difference.

-

-

De-iodinated Byproducts:

-

Detection: Disappearance of the 85-90 ppm signal; reappearance of a signal in the 120-130 ppm range (C-H).

-

Interpretation Tips

-

"Missing" Peaks: The C-2 (C-F) and C-4 (C-I) carbons are quaternary and split by coupling. This splits the signal intensity into doublets/multiplets, lowering the signal-to-noise ratio. Increase scan count if these are not visible.

-

Broad Carbonyl: The urea carbonyl (C=O) can be broadened by the quadrupole moment of the adjacent Nitrogen atoms (

N).

References

-

Sigma-Aldrich. this compound Product Sheet. (accessed 2024). Link

-

PubChem. Compound Summary for CID 59717054: N-Cyclopropyl-N'-(2-fluoro-4-iodophenyl)urea. National Library of Medicine. Link

-

FDA Access Data. Trametinib (Mekinist) Prescribing Information & Chemistry Review. (Reference for structural context as Trametinib intermediate). Link

-

Reich, H. J.

C NMR Chemical Shifts. University of Wisconsin-Madison. (Source for general substituent effects and heavy atom shielding). Link -

Royal Society of Chemistry. Spectral data for fluorinated phenyl ureas (General Reference for C-F coupling constants). RSC Advances. Link

Technical Guide: Mass Spectrometric Profiling of 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea

This guide details the mass spectrometric characterization of 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea , a critical intermediate and known impurity (Trametinib Impurity 7) in the synthesis of MEK inhibitors.

Executive Summary & Compound Significance

This compound (CAS: 871700-18-4) is a diaryl urea derivative primarily encountered in the pharmaceutical development of MEK inhibitors, most notably Trametinib .

In drug development, this compound serves two critical roles:

-

Synthetic Intermediate: It is the direct precursor formed by the coupling of 2-fluoro-4-iodoaniline with cyclopropyl isocyanate.

-

Process Impurity (Impurity 7): Due to the genotoxic potential associated with aniline derivatives and urea linkers, its trace-level quantification is a regulatory requirement (ICH M7 guidelines).

This guide provides a self-validating mass spectrometry workflow for the identification, fragmentation analysis, and quantification of this specific analyte.

Physicochemical Profile

| Property | Value |

| Molecular Formula | C₁₀H₁₀FIN₂O |

| Average Molecular Weight | 320.11 Da |

| Monoisotopic Mass | 319.9822 Da |

| [M+H]⁺ Monoisotopic | 320.9895 Da |

| Key Substituents | Cyclopropyl (aliphatic), 2-Fluoro-4-iodophenyl (aromatic halogenated) |

Experimental Configuration

To achieve reproducible ionization and fragmentation, the following LC-MS parameters are recommended. This setup favors the formation of the protonated pseudo-molecular ion

Liquid Chromatography (LC)[4]

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 5-7 minutes. The lipophilic iodine atom significantly increases retention time compared to non-halogenated analogs.

Mass Spectrometry (MS)[4][5][6][7][8][9][10][11]

-

Polarity: Positive Mode (ESI+).

-

Note: While Negative Mode (ESI-) can detect the deprotonated

at m/z 319, Positive Mode is preferred for structural elucidation due to richer fragmentation data.

-

-

Capillary Voltage: 3.0 - 3.5 kV.

-

Source Temperature: 350°C (High temp required to volatilize the heavy iodo-urea).

Mass Spectral Characterization

MS1 Spectrum: The Isotopic Envelope

The full-scan MS1 spectrum is dominated by the protonated molecule m/z 321.0 .

-

Base Peak: m/z 321.0

. -

Isotopic Pattern:

-

Iodine (I): Monoisotopic. No M+2 contribution from halogens.

-

Fluorine (F): Monoisotopic.

-

Result: The isotopic envelope is simple, governed solely by Carbon-13 natural abundance (~11% for 10 carbons). Expect a small M+1 peak at m/z 322.0 (~11% intensity of base).

-

Diagnostic Check: The absence of a distinctive Chlorine (3:1) or Bromine (1:[3]1) pattern confirms the halogen is Iodine/Fluorine.

-

MS2 Fragmentation Pathways (Mechanistic Analysis)

The fragmentation of this compound is driven by the lability of the urea linker and the weak Carbon-Iodine bond.

Pathway A: Urea Linker Cleavage (Diagnostic Transition)

The most abundant fragmentation channel involves proton transfer to the aniline nitrogen followed by cleavage of the carbonyl-nitrogen bond.

-

Precursor: m/z 321.0

-

Neutral Loss: Cyclopropyl isocyanate (83 Da).

-

Product Ion: m/z 238.0 (2-Fluoro-4-iodoaniline cation).

-

Significance: This is the Quantifier Ion for MRM methods. It confirms the presence of the specific aromatic headgroup.

Pathway B: De-iodination (Secondary Fragmentation)

The Carbon-Iodine bond is relatively weak (~57 kcal/mol) compared to C-F or C-H. The m/z 238 fragment further degrades by losing the iodine atom.

-

Precursor: m/z 238.0

-

Neutral Loss: Iodine radical (I•, 127 Da) or HI (128 Da).

-

Product Ion: m/z 111.0 (2-Fluoroaniline radical cation or related species).

-

Significance: This is a common Qualifier Ion to confirm the presence of Iodine.

Pathway C: Cyclopropyl Ring Opening

While less dominant, the cyclopropyl group can undergo ring opening or cleavage.

-

Product Ion: m/z 58.0 (Cyclopropyl amine cation).

-

Observation: Often suppressed by the low-mass cutoff of quadrupole mass filters but visible in ion traps.

Visualization of Fragmentation Pathways

The following diagram illustrates the hierarchical fragmentation tree, mapping the precursor ion to its primary and secondary product ions.

Figure 1: ESI+ Fragmentation tree of this compound showing the primary urea cleavage and secondary de-iodination events.[2]

Analytical Method Validation (Self-Validating Protocol)

To ensure data integrity when assaying this compound as an impurity, the following validation criteria must be met:

| Parameter | Criteria | Causality/Rationale |

| Specificity | Retention time match ±2% vs. Standard. | The lipophilic Iodine atom provides a unique retention shift compared to non-iodinated analogs. |

| Linearity | R² > 0.99 (Range: 1 ng/mL - 1000 ng/mL). | ESI response is linear until saturation; urea nitrogens provide stable protonation sites. |

| LOD/LOQ | S/N > 3 (LOD) and S/N > 10 (LOQ). | Critical for genotoxic impurity analysis where limits are often <10 ppm. |

| MRM Transition | 321.0 → 238.0 (Collision Energy: 15-20 eV). | The transition represents the loss of the specific linker, ensuring structural specificity. |

Troubleshooting Guide

-

Issue: Low sensitivity for m/z 321.

-

Cause: In-source fragmentation. The urea bond is thermally labile.

-

Fix: Lower the Desolvation Temperature or Cone Voltage.

-

-

Issue: Split peaks in chromatography.

-

Cause: Atropisomerism is rare here, but solvent mismatch can cause peak distortion.

-

Fix: Ensure sample diluent matches the initial mobile phase composition (e.g., 5% ACN).

-

References

-

Chemical Identification: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394627, N-Cyclopropyl-N'-(2-fluoro-4-iodophenyl)urea. Retrieved from [Link]

-

Impurity Context: Axios Research. Trametinib Impurity 7 Reference Standard. Retrieved from [Link]

-

General Urea Fragmentation: Holman, S. W., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry. Royal Society of Chemistry. Retrieved from [Link]

Sources

Technical Guide: Vibrational Spectroscopy of 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea

Executive Summary

This technical guide provides an in-depth analysis of the Fourier Transform Infrared (FT-IR) spectrum of 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea (CAS: 871700-18-4). This compound is a critical intermediate in the synthesis of Trametinib (Mekinist®), a MEK inhibitor used in the treatment of metastatic melanoma.

Precise characterization of this intermediate is essential for Quality Control (QC) in pharmaceutical manufacturing. The urea linkage serves as a dual hydrogen-bond donor/acceptor site, making the solid-state lattice highly susceptible to polymorphism. FT-IR spectroscopy is the primary orthogonal technique to X-Ray Powder Diffraction (XRPD) for validating the crystalline form and chemical purity of this intermediate prior to the cyclization steps that form the pyrimidinetrione scaffold.

Molecular Architecture & Vibrational Theory

To accurately interpret the spectrum, we must deconstruct the molecule into its three vibrationally distinct domains. The interplay between these domains dictates the specific frequency shifts observed.

The Urea Bridge (-NH-CO-NH-)

The central urea moiety is the spectroscopic "heart" of the molecule. It exhibits strong resonance delocalization.

-

Electronic Effect: The electron-withdrawing nature of the 2-fluoro-4-iodophenyl ring reduces the electron density on the adjacent nitrogen. This decreases the double-bond character of the C-N bond while increasing the double-bond character of the Carbonyl (C=O), typically shifting the Amide I band to higher frequencies compared to dialkyl ureas.

-

Hydrogen Bonding: In the solid state, the two N-H protons participate in intermolecular hydrogen bonding, which significantly broadens the N-H stretching bands and shifts the C=O stretch to lower frequencies (red shift).

The Cyclopropyl "Tail"

The cyclopropyl group is unique due to its high ring strain (~27.5 kcal/mol).

-

Hybridization: The carbon atoms in the ring possess significant

-like character (approx.

The Halogenated Phenyl "Head"

-

Ortho-Fluorine: The fluorine atom at the 2-position exerts a strong inductive effect (-I), influencing the aromatic ring breathing modes and the C-H out-of-plane (OOP) bending vibrations.

-

Para-Iodine: The heavy iodine atom (atomic mass ~126.9) acts as a "mass anchor," shifting specific ring deformation modes into the far-IR region (<600 cm⁻¹), often outside standard mid-IR detection limits, but its presence is confirmed by the specific pattern of the aromatic overtones.

Spectral Assignment (Characteristic Vibrational Modes)

The following assignments constitute the "fingerprint" for identifying this compound. These values are derived from structural analysis of analogous diaryl/alkyl ureas and Trametinib intermediate reference data.

Table 1: Diagnostic FT-IR Bands

| Frequency Region (cm⁻¹) | Assignment | Mode Description | Diagnostic Value |

| 3350 – 3280 | ν(N-H) | Asymmetric & Symmetric Stretch | High. Distinct doublet or broad band indicating urea H-bonding network. |

| 3080 – 3010 | ν(C-H) | Cyclopropyl C-H Stretch | Critical. Differentiates this intermediate from non-cyclic alkyl analogs. Look for peaks above the aliphatic region.[1] |

| 3000 – 2850 | ν(C-H) | Aliphatic/Aromatic C-H | Mixed region. Aromatic C-H stretches overlap with cyclopropyl modes. |

| 1690 – 1640 | ν(C=O) | Amide I (Carbonyl Stretch) | Primary ID. Position is sensitive to crystalline form. Sharp, intense peak. |

| 1560 – 1530 | δ(N-H) + ν(C-N) | Amide II (Mixed Mode) | High. Characteristic of secondary amides/ureas. |

| 1480 – 1420 | ν(C=C) | Aromatic Ring Stretch | Confirms the presence of the phenyl ring. |

| 1250 – 1200 | ν(C-F) | Aryl C-F Stretch | Specific. Strong band due to the high polarity of the Carbon-Fluorine bond. |

| 1030 – 1010 | Ring Def. | Cyclopropyl Ring Breathing | fingerprint. A "pulsing" mode of the three-membered ring. |

| 850 – 800 | δ(C-H) OOP | 1,2,4-Trisubstituted Benzene | Pattern confirms the specific substitution (Ortho-F, Para-I). |

| < 600 | ν(C-I) | Carbon-Iodine Stretch | Generally weak/broad in Mid-IR; definitive peaks are in Far-IR. |

Note: The exact position of the Amide I (1690–1640 cm⁻¹) is the most sensitive indicator of polymorphic purity. A shift of ±5 cm⁻¹ often indicates a change in the hydrogen-bonding lattice (crystal form).

Experimental Protocol: ATR-FTIR Acquisition

To ensure reproducibility and minimize sampling error, the Attenuated Total Reflectance (ATR) method is recommended over KBr pellets to avoid pressure-induced polymorphic transitions.

Equipment & Parameters

-

Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum 3 or Thermo Nicolet iS50).

-

Detector: DTGS (Deuterated Triglycine Sulfate) for standard QC; MCT (Mercury Cadmium Telluride) for high-sensitivity kinetics.

-

Accessory: Single-bounce Diamond ATR (chemically inert to iodine/fluorine moieties).

-

Resolution: 4 cm⁻¹.

-

Scans: 32 (Screening) or 64 (Final QC).

-

Spectral Range: 4000 – 600 cm⁻¹.

Workflow Diagram

The following logic flow ensures data integrity and prevents cross-contamination, which is critical when handling halogenated intermediates.

Figure 1: Standard Operating Procedure (SOP) for ATR-FTIR analysis of solid pharmaceutical intermediates.

Critical Control Points

-

Crystal Contact: The high melting point of urea derivatives can make the crystals hard. Ensure sufficient pressure is applied to the ATR arm to achieve good optical contact, otherwise, the spectrum will appear noisy with weak intensities.

-

ATR Correction: Because ATR penetration depth is wavelength-dependent (deeper at lower wavenumbers), raw ATR spectra show lower intensity at high wavenumbers (N-H region) compared to transmission spectra. Always apply ATR Correction algorithms if comparing against a KBr reference library.

Troubleshooting & Polymorphism

The synthesis of Trametinib intermediates involves complex crystallization steps. The urea functionality is prone to forming concomitant polymorphs (different crystal structures co-crystallizing).[2]

Hygroscopicity & Hydrolysis

While the fluorine atom adds lipophilicity, the urea group remains polar.

-

Symptom: Appearance of a broad "hump" >3400 cm⁻¹.

-

Cause: Surface moisture adsorption.

-

Remedy: Dry sample in a vacuum desiccator over

for 2 hours prior to analysis. Do not heat above 60°C to avoid thermal transitions.

Polymorph Differentiation